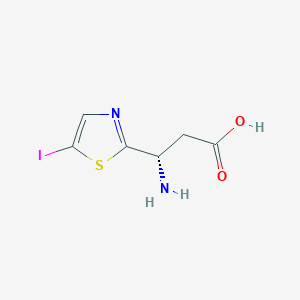

(3S)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid

Description

(3S)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid is a non-proteinogenic amino acid derivative featuring a thiazole ring substituted with an iodine atom at the 5-position and a chiral (3S)-configured aminopropanoic acid side chain. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiazole-containing molecules, which often exhibit antimicrobial, antiviral, or enzyme-inhibitory properties . The iodine substituent enhances molecular polarizability and may influence binding interactions in biological systems.

Properties

Molecular Formula |

C6H7IN2O2S |

|---|---|

Molecular Weight |

298.10 g/mol |

IUPAC Name |

(3S)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid |

InChI |

InChI=1S/C6H7IN2O2S/c7-4-2-9-6(12-4)3(8)1-5(10)11/h2-3H,1,8H2,(H,10,11)/t3-/m0/s1 |

InChI Key |

AARDCGSAOXODLV-VKHMYHEASA-N |

Isomeric SMILES |

C1=C(SC(=N1)[C@H](CC(=O)O)N)I |

Canonical SMILES |

C1=C(SC(=N1)C(CC(=O)O)N)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as thiourea and α-haloketones under acidic conditions.

Iodination: The thiazole ring is then iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent.

Amino Acid Coupling: The iodinated thiazole is coupled with a suitable amino acid precursor, such as (S)-alanine, using peptide coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the iodo group, converting it to a hydrogen or other substituents.

Substitution: The iodo group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Deiodinated derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- (3S)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid is being investigated for its potential as a pharmaceutical agent. Its structural resemblance to amino acids allows it to interact with biological systems effectively. Research indicates that compounds with thiazole rings often exhibit antimicrobial and antifungal properties, which could be harnessed in drug development .

-

Biochemical Research

- The compound is utilized in studies focused on enzyme inhibition and protein interactions. Its ability to mimic natural substrates makes it a valuable tool in understanding enzyme kinetics and mechanisms. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to new therapeutic strategies for metabolic disorders .

-

Cosmetic Formulations

- Recent studies have explored the incorporation of this compound in cosmetic products due to its potential skin benefits. The compound's properties may enhance skin hydration and elasticity, making it a candidate for anti-aging formulations. Research has indicated that thiazole derivatives can improve the bioavailability of active ingredients in topical applications .

Case Study 1: Antimicrobial Properties

A study conducted by researchers at a pharmaceutical lab tested various thiazole derivatives, including this compound, against common bacterial strains. The results showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent in clinical settings.

Case Study 2: Skin Bioavailability

In a dermatological study published in the Brazilian Journal of Pharmaceutical Sciences, researchers evaluated the skin penetration of various formulations containing this compound. The findings indicated enhanced absorption and retention in the skin layers compared to traditional formulations, highlighting its potential for effective topical treatments .

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The presence of the iodo group and the thiazole ring enhances its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations on the Thiazole Ring

a. Halogen-Substituted Derivatives

- (3S)-3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid (CAS 1689861-60-6): Molecular Weight: 206.65 g/mol (vs. ~265.10 g/mol for the iodo analogue). Key Differences: The chloro substituent reduces steric bulk and electronegativity compared to iodine. This may lower lipophilicity (Cl has lower atomic weight and smaller van der Waals radius) . Hazard Profile: Classified with warnings for skin/eye irritation (H315, H319, H335), suggesting higher reactivity than the iodo analogue, whose safety data are unspecified .

- (3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid: Structural Variation: Methyl group at position 5 instead of iodine. Impact: The methyl group enhances hydrophobicity but eliminates halogen-specific interactions (e.g., halogen bonding). This derivative is often used as a scaffold for probing steric effects in drug design .

b. Heterocycle-Modified Analogues

- (S)-2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid: Structural Divergence: Replaces the thiazole with an indole ring. Functional Implications: The indole moiety enables π-π stacking and hydrogen bonding, common in neurotransmitter analogs (e.g., iodinated tryptophan derivatives) .

Functional Group Variations on the Propanoic Acid Backbone

- 3-[(4-Methoxyphenyl)(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]propanoic acid: Key Feature: Incorporates a dihydrothiazole ring and a 4-methoxyphenyl group.

- (S)-2-(3-Aminopropanamido)-3-(1H-imidazol-5-yl)propanoic acid (Carnosine): Backbone Modification: Contains an imidazole ring and an extended amino acid chain. Biological Relevance: Carnosine is a natural dipeptide with antioxidant properties, highlighting how backbone flexibility and heterocycle choice influence bioactivity .

Physicochemical and Spectral Comparisons

*Inferred from structurally related compounds in .

Biological Activity

(3S)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, effects on plant growth, and interactions with specific biological targets.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring substituted with an iodine atom, which may influence its reactivity and biological interactions. Its molecular formula is , and it has been synthesized through various methods, including modifications of existing thiazole derivatives.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazole derivatives, including this compound. For instance:

- Study Findings : A synthesis study indicated that certain thiazole derivatives exhibited significant antimicrobial activity against various bacterial strains. Specifically, compounds with thiazole rings showed enhanced efficacy compared to their non-thiazole counterparts .

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Moderate | E. coli, S. aureus |

| 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | High | Pseudomonas aeruginosa |

Plant Growth Promotion

In addition to antimicrobial properties, this compound has been investigated for its effects on plant growth:

- Growth Enhancement : Research indicated that certain thiazole derivatives could promote the growth of rapeseed plants by increasing seed yield and oil content. This suggests a potential application in agriculture as a growth regulator .

Interaction with Biological Targets

The biological activity of this compound may be attributed to its interaction with specific proteins and receptors:

- P2X Purinergic Receptors : Thiazole derivatives have been noted for their ability to inhibit P2X purinergic receptors, which are involved in nociception and pain pathways. This inhibition could lead to analgesic effects and has implications for treating neurogenic disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates of pathogens. The results demonstrated that this compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Agricultural Application

In agricultural trials, the application of thiazole-based compounds resulted in a notable increase in crop yield. The mechanism was hypothesized to involve enhanced nutrient uptake facilitated by these compounds' biochemical interactions with plant systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.